molecular formula C7H2Cl2F4 B1459811 2,6-Dichloro-3-fluorobenzotrifluoride CAS No. 1804514-55-3

2,6-Dichloro-3-fluorobenzotrifluoride

Cat. No. B1459811
CAS RN: 1804514-55-3
M. Wt: 232.99 g/mol
InChI Key: GFZBMMIJVALWOF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula Cl2C6H2F4 . It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine, one hydrogen atom is replaced by fluorine, and the remaining hydrogen atoms are replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-fluorobenzotrifluoride consists of a benzene ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

Synthesis in Organic Chemistry

2,6-Dichloro-3-fluorobenzotrifluoride plays a significant role in organic synthesis. It serves as a precursor or intermediate in various chemical reactions. For instance, it is used in the synthesis of tritium-labeled, fipronil-based probes for the GABA receptor, demonstrating its importance in creating high-affinity probes for neurological studies (Sammelson & Casida, 2003). Additionally, it is involved in the oxidation of substituted anilines to nitroso-compounds, showcasing its utility in the transformation of primary amines (Nunno, Florio & Todesco, 1970).

Magnetic Resonance Studies

In the field of magnetic resonance, 2,6-Dichloro-3-fluorobenzotrifluoride is used to analyze proton and fluorine magnetic resonance spectra. This has applications in understanding molecular structures and interactions, particularly in the study of benzoyl fluoride derivatives (Schaefer et al., 1977). The compound also helps in investigating spin-spin coupling constants between side-chain and ring fluorine nuclei in various benzotrifluoride derivatives (Schaefer et al., 1979).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as 2,3,4-Trifluoronitrobenzene, is facilitated by using 2,6-Dichloro-3-fluorobenzotrifluoride as a starting material. This demonstrates its versatility in facilitating multi-step chemical reactions (Huang Chong-pao, 2004).

Study of Ortho Effects in Chemical Reactions

The compound is instrumental in studying the ortho effect in chemical solvolysis, aiding in understanding how substituents influence reaction mechanisms (Park & Kevill, 2012).

Development of Fluorinated Materials

2,6-Dichloro-3-fluorobenzotrifluoride is used in synthesizing fluorinated materials, indicating its importance in the field of material science and industrial chemistry (Porwisiak & Dmowski, 1991).

properties

IUPAC Name

1,3-dichloro-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBMMIJVALWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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